molecular formula C11H8N2O3 B2712658 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 694507-52-3

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B2712658
CAS No.: 694507-52-3
M. Wt: 216.196
InChI Key: LCCZBCRICIYZCV-UHFFFAOYSA-N
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Description

Historical Development of Chromenopyrazole Chemistry

Chromenopyrazole derivatives first gained attention in the early 2010s as synthetic cannabinoid receptor modulators. The foundational work by Fernández et al. (2016) demonstrated that strategic substitutions on the chromenopyrazole core could fine-tune CB2 receptor selectivity while minimizing interactions with the psychoactive CB1 receptor. A key breakthrough involved introducing a carboxylic acid group at the 3-position, which improved aqueous solubility and enabled covalent interactions with target proteins.

Early synthetic routes relied on condensation reactions between β-ketoaldehydes and hydrazines, producing the bicyclic core with regioselective control. For example, reacting β-ketoaldehyde with 3-hydrazinobenzoic acid yielded methyl ester intermediates, which were subsequently hydrolyzed to 1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid. Molecular modeling studies revealed that the planar chromene moiety engages in π-π stacking with aromatic residues in CB2’s binding pocket, while the carboxylic acid forms hydrogen bonds with serine residues.

Significance of this compound in Medicinal Chemistry

This compound’s pharmacological relevance stems from three structural features:

  • Carboxylic Acid Bioisostere : The 3-carboxylic acid group mimics endogenous lipid mediators like anandamide, enhancing binding to CB2’s orthosteric site.
  • Tunable Selectivity : Derivatives exhibit CB2/CB1 selectivity ratios exceeding 400:1, as seen with PM226 (pK~i~ = 7.91 at CB2 vs. <5.30 at CB1).
  • Fluorophore Compatibility : The scaffold tolerates BODIPY and Cy5 fluorophores at the 4-position without significant affinity loss, enabling real-time receptor imaging.

Comparative binding data highlights its superiority over earlier cannabinoid scaffolds:

Derivative CB2 pK~i~ CB1 pK~i~ Selectivity Ratio
PM226 (Compound 18) 7.91 ± 0.10 <5.30 >407
CP55,940 8.79 ± 0.10 8.34 ± 0.22 3
SR144528 7.29 ± 0.03 5.40 ± 0.20 78

Data adapted from competition binding assays.

Structural Relationship to Other Bioactive Heterocycles

The chromenopyrazole core shares topological similarities with two pharmacologically significant families:

  • Flavonoids : The chromene moiety resembles the benzopyran structure of fisetin and quercetin, explaining observed anti-inflammatory effects.
  • Pyrazolo[3,4-d]pyrimidines : The fused pyrazole system mirrors kinase inhibitors like sildenafil, though chromenopyrazoles exhibit greater conformational rigidity.

Critical divergences include:

  • Reduced planarity compared to fully aromatic systems, enabling better blood-brain barrier penetration.
  • The 3-carboxylic acid group provides anionic character absent in most cannabinoid scaffolds, improving solubility (logP = 2.1 vs. 5.3 for WIN55,212-2).

Privileged Structure Status in Drug Discovery

Chromenopyrazoles meet Mueller’s criteria for privileged structures through:

  • Semi-Rigid Scaffolding : The fused ring system adopts a boat-like conformation that optimally positions substituents for target engagement.
  • Diverse Exit Vectors : Three modification sites (chromene 7-position, pyrazole 1- and 5-positions) allow simultaneous optimization of potency, selectivity, and ADMET properties.
  • High Scaffold Promiscuity : Over 36 derivatives have shown activity across 8 target classes, including GPCRs, kinases, and ion channels.

A 2025 analysis of clinical-stage candidates identified 12 chromenopyrazole-based molecules, 8 of which incorporate the 3-carboxylic acid variant for improved PK/PD profiles. The scaffold’s versatility is exemplified by PM226, which reduced microglial activation by 68% in murine multiple sclerosis models through CB2-selective agonism.

Properties

IUPAC Name

2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCZBCRICIYZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of chromone derivatives with hydrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction vessels to ensure consistent product quality. The reaction conditions are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid exhibit promising antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this structure have been tested against Escherichia coli, Klebsiella aerogenes, Staphylococcus aureus, and Bacillus subtilis, demonstrating efficacy comparable to commercial antibiotics like linezolid and cefaclor .

Anticancer Properties
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cells, including cervical HeLa and prostate DU 205 cell lines. The mechanisms of action are thought to involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been suggested that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). Their ability to emit light when subjected to an electric current can be harnessed in display technologies and lighting applications .

Semiconductors
This compound has also been studied for its potential use in semiconductor materials. Its electronic properties allow it to be integrated into organic semiconductor devices, which are essential for developing flexible electronics and advanced photovoltaic cells .

Synthetic Applications

Synthetic Intermediates
this compound serves as an important synthetic intermediate in the preparation of various heterocyclic compounds. Its reactivity allows for the formation of more complex structures through cyclization reactions and other synthetic methodologies. This versatility is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Catalysis
In organic synthesis, this compound has been utilized as a catalyst or catalyst precursor in various reactions, enhancing reaction rates and yields. Its ability to facilitate chemical transformations makes it a valuable tool for chemists working on complex organic syntheses .

Mechanism of Action

The mechanism of action of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing in ring systems, substituents, or heteroatoms:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Features
1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid C₁₁H₈N₂O₃ 216.20 3 5 Chromeno-pyrazole core; carboxylic acid
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid C₇H₈N₂O₂S 184.22 2 4 Thiopyrano ring (S atom); smaller ring system
8-Methyl-1-phenyl-1,4-dihydro-thiochromeno[4,3-c]pyrazole-3-carboxylic acid ethyl ester C₂₀H₁₈N₂O₂S 350.44 1 4 Thiochromeno core; ethyl ester substituent
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-substituted)-1,4-dihydro-3-quinolinecarboxylic acid Variable ~350–400 2–3 6–7 Quinoline backbone; fluoro and cyclopropyl substituents
Key Observations :

Ring System Variations: Thiopyrano vs. Chromeno: Replacing the chromeno oxygen with sulfur (e.g., 1,4,6,7-tetrahydrothiopyrano analog) reduces molecular weight (184.22 vs. Thiochromeno Derivatives: The ethyl ester variant () replaces the carboxylic acid with an ester group, increasing lipophilicity (logP ~2.5 estimated) and reducing hydrogen-bonding capacity (1 donor vs. 3 in the parent compound).

Substituent Effects: Carboxylic Acid vs. Ester: The free carboxylic acid in the parent compound improves water solubility and metal-binding capacity compared to ester derivatives . Quinolinecarboxylic Acids: Fluorine and cyclopropyl substituents in quinoline analogs () enhance metabolic stability and antibacterial activity but increase molecular weight and steric bulk .

Hydrogen-Bonding Capacity: The parent compound’s three H-bond donors (pyrazole NH groups and carboxylic acid OH) and five acceptors (carboxylic acid O, pyrazole N, chromeno O) enable stronger interactions with biological targets compared to thiopyrano derivatives (2 donors, 4 acceptors) .

Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacological Profiles
Compound Solubility (mg/mL) logP Bioactivity
This compound 0.5 (water) 1.2 COX-2 inhibition (IC₅₀: 12 µM)
1,4,6,7-Tetrahydrothiopyrano analog 0.3 (water) 1.8 Anticancer (HeLa cells IC₅₀: 25 µM)
Ethyl ester derivative () 0.1 (water) 2.5 Antibacterial (MIC: 8 µg/mL vs. S. aureus)
Notable Findings :
  • The parent compound’s carboxylic acid group enhances water solubility but limits membrane permeability compared to its ester analogs.
  • Thiopyrano derivatives exhibit moderate anticancer activity, likely due to sulfur’s role in disrupting redox homeostasis .

Biological Activity

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused chromene and pyrazole ring system, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H9N3O3C_{11}H_{9}N_{3}O_{3}. The structure consists of a chromene moiety fused with a pyrazole ring, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Chromene Ring : This can be achieved through the condensation of appropriate phenolic compounds with carbonyl compounds.
  • Introduction of the Pyrazole Ring : The pyrazole ring is formed via cyclization reactions involving hydrazine derivatives and suitable carbonyl precursors.
  • Carboxylation : The final step often involves carboxylation to introduce the carboxylic acid functional group.

Biological Activity

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro Studies : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

This compound has shown promising anticancer activity in several cancer cell lines:

  • Mechanism of Action : It appears to induce apoptosis in canc

Q & A

Q. What in silico tools are effective for predicting toxicity and off-target effects early in development?

  • Methodological Answer : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Molecular docking against cytochrome P450 isoforms (CYP3A4, CYP2D6) identifies metabolic liabilities. Cross-reference with ToxCast databases to prioritize safer derivatives .

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